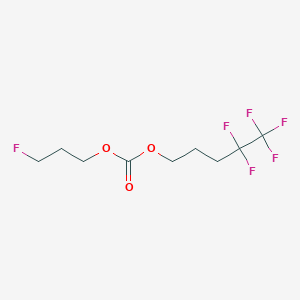
3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 3-fluoropropanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction is carried out under inert gas atmosphere to prevent unwanted side reactions . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene and Alfa Chemistry specialize in the large-scale synthesis and procurement of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects involves interactions with molecular targets and pathways specific to its structure. The fluorine atoms in the compound can enhance its reactivity and stability, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl ether
- 3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl acetate
- 3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl alcohol
Uniqueness
Compared to similar compounds, 3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate offers unique properties such as enhanced stability and reactivity due to the presence of multiple fluorine atoms. This makes it particularly useful in applications requiring high-performance materials and chemicals .
Properties
Molecular Formula |
C9H12F6O3 |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
3-fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C9H12F6O3/c10-4-2-6-18-7(16)17-5-1-3-8(11,12)9(13,14)15/h1-6H2 |
InChI Key |
IMJUQANRBBVHFC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




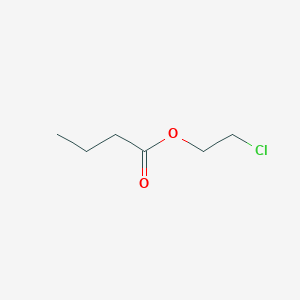
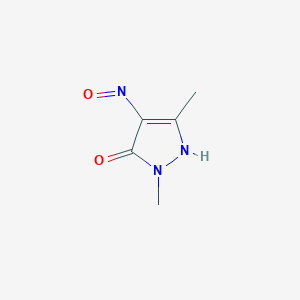
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
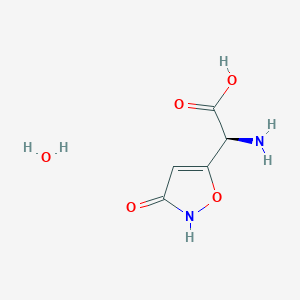


![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
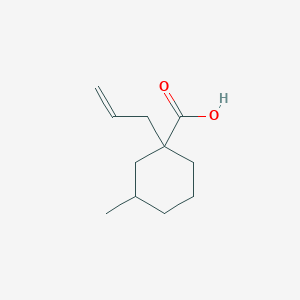

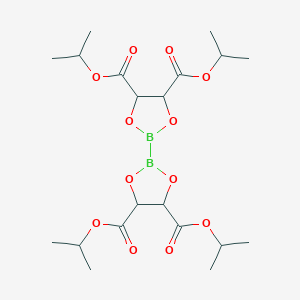
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)
